N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an ethylthio group, a thiadiazole ring, an oxadiazole ring, and a methoxybenzamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric interactions between them. Unfortunately, without more specific information or computational modeling, it’s difficult to predict the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ethylthio and methoxy groups might increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds containing structural motifs similar to N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, thiazole and thiadiazole derivatives have shown moderate activity against bacteria and fungi, suggesting their potential as therapeutic agents in treating microbial infections (Vinusha, Shivaprasad, Chandan, & Begum, 2015; Desai, Rajpara, & Joshi, 2013). These findings underscore the importance of structural modifications to enhance antimicrobial efficacy.
Anticancer Activities
Research on thiadiazole derivatives has also extended into anticancer activities, with some compounds showing promising results against various human tumor cell lines. A study highlighted that ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibited significant inhibitory effects, particularly against SKOV-3 cells, indicating its potential as a cytotoxic agent (Almasirad et al., 2016). This suggests that compounds with thiadiazole cores might be explored further for their anticancer properties.
Chelating Properties
The chelating properties of transition metal chelates derived from molecules containing thiadiazole and oxadiazole groups have been studied, showing potential applications in creating more effective antifungal agents (Varde & Acharya, 2017). This area of research points towards the development of novel compounds with enhanced biological activity through metal coordination.
Future Directions
properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S3/c1-3-28-17-23-21-15(30-17)19-12(24)9-29-16-22-20-13(27-16)8-18-14(25)10-4-6-11(26-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,18,25)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFELSEQAMRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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